molecular formula C20H13FN4O2S B4894485 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide

Cat. No. B4894485
M. Wt: 392.4 g/mol
InChI Key: YBRPYOWETWDNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzoxazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the inhibition of specific enzymes and signaling pathways in the body. It has been shown to inhibit the activity of COX-2, an enzyme responsible for the production of inflammatory mediators, and also inhibits the activation of NF-κB, a transcription factor involved in the regulation of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has significant biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and improve glucose metabolism in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide in lab experiments is its specificity towards its target enzymes and signaling pathways. However, one of the limitations is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

For the study of 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide include further investigation into its potential therapeutic applications in various diseases, such as cancer and diabetes. Additionally, studies can be conducted to improve the solubility of the compound in water, which can enhance its efficacy in certain experiments.

Synthesis Methods

The synthesis of 2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide involves the reaction of 2-amino-5-fluorobenzoyl chloride with 2-(3-pyridinyl)benzoxazole-5-thiol in the presence of a base such as triethylamine. The product obtained is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-fluoro-N-({[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties.

properties

IUPAC Name

2-fluoro-N-[(2-pyridin-3-yl-1,3-benzoxazol-5-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13FN4O2S/c21-15-6-2-1-5-14(15)18(26)25-20(28)23-13-7-8-17-16(10-13)24-19(27-17)12-4-3-9-22-11-12/h1-11H,(H2,23,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRPYOWETWDNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CN=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide

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